2-Methoxy-3,4-dimethylbenzoyl chloride
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Overview
Description
2-Methoxy-3,4-dimethylbenzoyl chloride: is an organic compound with the molecular formula C10H11ClO2 . It is a derivative of benzoyl chloride, where the benzene ring is substituted with methoxy and dimethyl groups. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-Methoxy-3,4-dimethylbenzoyl chloride typically involves the reaction of 2-Methoxy-3,4-dimethylbenzoic acid with thionyl chloride. The reaction is carried out in the presence of a solvent such as tetrahydrofuran and a catalyst like N,N-Dimethylformamide. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to optimize yield and purity. The final product is purified through distillation or recrystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3,4-dimethylbenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Electrophilic Aromatic Substitution: The methoxy and dimethyl groups on the benzene ring make it susceptible to electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions to introduce new substituents onto the benzene ring.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting with an amine can yield an amide, while electrophilic aromatic substitution can introduce halogens or nitro groups onto the benzene ring .
Scientific Research Applications
Chemistry: 2-Methoxy-3,4-dimethylbenzoyl chloride is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates. Its derivatives have been studied for their biological activities, including antimicrobial and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a building block for the synthesis of complex molecules used in various applications .
Mechanism of Action
The mechanism of action of 2-Methoxy-3,4-dimethylbenzoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles to form acylated products.
Comparison with Similar Compounds
3,5-Dimethoxybenzoyl chloride: Similar in structure but with two methoxy groups instead of one methoxy and two methyl groups.
4-Methoxy-3,5-dimethylbenzoyl chloride: Similar but with different positions of the methoxy and methyl groups on the benzene ring.
Uniqueness: 2-Methoxy-3,4-dimethylbenzoyl chloride is unique due to its specific substitution pattern on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in specific synthetic applications .
Properties
Molecular Formula |
C10H11ClO2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
2-methoxy-3,4-dimethylbenzoyl chloride |
InChI |
InChI=1S/C10H11ClO2/c1-6-4-5-8(10(11)12)9(13-3)7(6)2/h4-5H,1-3H3 |
InChI Key |
KFRNZFNIPZBPDO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)Cl)OC)C |
Origin of Product |
United States |
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